molecular formula C14H13N3O2 B2909898 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile CAS No. 341967-02-0

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile

Cat. No.: B2909898
CAS No.: 341967-02-0
M. Wt: 255.277
InChI Key: XIRWSOHPCQCHDG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a methoxy group at position 4 and a 4-methoxyanilino group at position 2 (Figure 1).

Properties

IUPAC Name

4-methoxy-2-(4-methoxyanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-11-5-3-10(4-6-11)17-14-12(9-15)13(19-2)7-8-16-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWSOHPCQCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloronicotinonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Chemical Reactions Analysis

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Key structural comparisons include:

Compound Substituents Key Properties/Activities Reference
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile 4-OCH₃ (pyridine), 4-OCH₃ (anilino) Hypothesized enhanced solubility and π-π stacking due to dual methoxy groups.
Piperidinium nicotinonitrile-2-thiolate (4a) 2-S⁻ (quaternary ammonium salt), 4-Cl (pyridine), 4-OCH₃ (aryl) High molluscicidal activity (LC₅₀ = 2.90 mg/mL vs. M. cartusiana)
PQ2 (DNA-binding analog) 3-OCH₃ (anilino) Strong DNA binding (docking score = −9.7 kcal/mol) vs. weaker binding with 4-OCH₃ (PQ3).
4-Anilino-2-(methylthio)nicotinonitrile 2-SCH₃, 4-NHPh Moderate lipophilicity (logP ≈ 2.1); potential corrosion inhibition.
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile 4-OCH₃ (furan), pyridine-linked nitrile Corrosion inhibitor for carbon steel in acidic media (90% efficiency at 1 mM).

Key Observations :

  • Methoxy Position: The position of methoxy substituents significantly impacts biological activity. For instance, 3-methoxyanilino (PQ2) enhances DNA binding compared to 4-methoxyanilino (PQ3) .
  • Quaternary Ammonium Salts : Piperidinium/morpholinium salts (e.g., 4a, 4b) exhibit superior molluscicidal activity due to increased membrane permeability from charged groups .
  • Electron-Withdrawing Groups : Nitriles and thiolates enhance reactivity and intermolecular interactions, influencing applications in catalysis or bioactivity .
Molluscicidal Activity
  • Active Compounds: Piperidinium nicotinonitrile-2-thiolate (4a) and morpholinium analog (4b) showed LC₅₀ values of 2.90 and 3.03 mg/mL, respectively, against M. cartusiana snails. Acetamiprid (reference) had LC₅₀ = 0.93 mg/mL .
  • Inactive Derivatives: Replacement of the amino group with aryl amides or sulphonamide groups abolished activity, highlighting the necessity of charged or polar substituents .
DNA Binding and Cytotoxicity
  • PQ2 (3-methoxyanilino): Demonstrated strong DNA binding (docking score = −9.7 kcal/mol) and cytotoxicity against HCT-116 cells, attributed to methoxy positioning .
Physicochemical Properties
  • logP and Solubility: Methoxy groups enhance hydrophilicity. For example, PQ2 (logP = 2.5) exhibits better aqueous solubility than lipophilic analogs like 4-Anilino-2-(methylthio)nicotinonitrile (logP ≈ 3.1) .
  • Thermal Stability: Nicotinonitriles with rigid substituents (e.g., aryl groups) display higher melting points (>200°C) due to crystalline packing .

Biological Activity

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is a synthetic organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile, detailing its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions, notably the reaction of 4-methoxyaniline with 2-chloronicotinonitrile. The resulting compound exhibits various chemical properties that facilitate its biological activity, including:

  • Oxidation: Can be oxidized to form nitro or quinone derivatives.
  • Reduction: Capable of undergoing reduction to form amine derivatives.
  • Substitution: Engages in nucleophilic substitution reactions at methoxy groups.

Biological Activities

Research indicates that 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile possesses several notable biological activities:

Anticancer Properties

Studies have shown that derivatives of nicotinonitriles exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile have demonstrated significant inhibition of tumor cell growth, suggesting potential as anticancer agents .

Molluscicidal Activity

The compound has been investigated for its molluscicidal properties, which may be useful in controlling populations of aquatic pests that affect human health and agriculture. Research indicates that it can effectively reduce the viability of certain mollusks, which are vectors for diseases such as schistosomiasis.

Hemolytic Anemia Effects

Preliminary studies suggest that 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile may influence hemolytic anemia through its interactions with red blood cells. The mechanism appears to involve oxidative stress pathways, leading to increased hemolysis under specific conditions.

The biological effects of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile are mediated through its ability to interact with various molecular targets:

  • Electron Transfer: The compound can donate or accept electrons, forming reactive intermediates that interact with biological molecules.
  • Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile. For instance, other nicotinonitriles have shown varying degrees of cytotoxicity and selectivity towards different cancer cell lines. The following table summarizes key findings from comparative studies:

Compound NameCytotoxicity (EC50)Target Cancer Cell LinesNotable Activity
4-Methoxy-2-(4-methoxyanilino)nicotinonitrileTBDA549 (lung), HCT-8 (colon)Molluscicidal
Similar Compound A<10 µMMCF-7 (breast), HeLa (cervical)Antitumor
Similar Compound B>50 µMPC3 (prostate), SKOV3 (ovarian)Minimal activity

Case Studies

  • Antitumor Efficacy Study:
    A study evaluated the antitumor efficacy of various nicotinonitriles, including derivatives similar to 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile. Results indicated significant inhibition of tumor growth in xenograft models, supporting further exploration into its therapeutic potential.
  • Molluscicidal Assessment:
    Another investigation focused on the molluscicidal effects of this compound against Biomphalaria glabrata, a known vector for schistosomiasis. The results showed a dose-dependent response with effective mortality rates observed at concentrations as low as 20 mg/L.

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